molecular formula C5H8N6NaO5S B1680616 利阿米洛韦 CAS No. 123606-06-4

利阿米洛韦

货号: B1680616
CAS 编号: 123606-06-4
分子量: 287.21 g/mol
InChI 键: PNOMHWQEVJAFBG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazavirin is a guanine nucleotide analog antiviral originally developed in Russia that has shown efficacy against influenza A and B, including the H5N1 strain. It appears that Triazavirin has shown promise in reducing influenza disease severity and associated complications. Given the similarities between SARS-CoV-2 and H5N1, health officials are investigating Triazavirin as an option to combat SARS-CoV-2, the coronavirus responsible for COVID-19.

作用机制

Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral drug . This article will delve into the mechanism of action of Riamilovir, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Riamilovir primarily targets the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments . It is believed to target hemagglutinin, a specific viral protein .

Mode of Action

Riamilovir operates by inhibiting the synthesis of viral RNA and the replication of viral genomic fragments. This is achieved through its synthetic analogue to the bases of purine nucleosides . The most plausible mechanism of action involves the inhibition of protein disulfide-isomerase, an enzyme responsible for the formation and isomerization of disulfide bonds .

Biochemical Pathways

The main biochemical pathway affected by Riamilovir is the synthesis of viral RNA. By inhibiting this process, Riamilovir prevents the replication of viral genomic fragments, thereby disrupting the life cycle of the virus .

Pharmacokinetics

It is noted that the chemical properties of riamilovir provide a key basis for understanding the bioavailability, mechanism of action, and biological functions of this drug .

Result of Action

The primary result of Riamilovir’s action is a reduction in viral load. For instance, it has been found to reduce viral load by 3-fold at the end of therapy (7 days after infection), with no viral RNA detected in the lungs of treated animals .

属性

Key on ui mechanism of action

Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis.

CAS 编号

123606-06-4

分子式

C5H8N6NaO5S

分子量

287.21 g/mol

IUPAC 名称

7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;;/h1H3,(H,6,8,9);;2*1H2

InChI 键

PNOMHWQEVJAFBG-UHFFFAOYSA-N

SMILES

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-]

规范 SMILES

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.O.[Na]

外观

Solid powder

Key on ui other cas no.

123606-06-4

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Riamilovir

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riamilovir
Reactant of Route 2
Riamilovir
Reactant of Route 3
Reactant of Route 3
Riamilovir
Reactant of Route 4
Riamilovir
Reactant of Route 5
Reactant of Route 5
Riamilovir
Reactant of Route 6
Reactant of Route 6
Riamilovir
Customer
Q & A

Q1: What is the primary mechanism of action of Riamilovir?

A: Riamilovir is a synthetic analogue of guanine, acting as a nucleoside inhibitor with a direct antiviral mechanism. [, , , ] While its exact mechanism against different viruses requires further elucidation, it's suggested to interfere with viral RNA polymerase, hindering viral RNA synthesis. []

Q2: How does Riamilovir's structure relate to its function as a nucleoside analogue?

A: Being structurally similar to guanine, Riamilovir can potentially integrate into viral RNA during replication. This integration disrupts viral RNA synthesis, inhibiting viral replication. [, , ]

Q3: What are the observed downstream effects of Riamilovir treatment on viral infections?

A3: Research indicates that Riamilovir treatment can lead to:

  • Reduced duration of viral shedding. []
  • Faster clearance of the virus from infected tissues, specifically lungs. []
  • Mitigation of clinical symptoms, such as fever and cough. []
  • Reduced severity of pulmonary edema in animal models. []

Q4: What is the molecular formula and weight of Riamilovir?

A: Riamilovir is represented by the chemical formula C5H3N7NaO3S and has a molecular weight of 281.18 g/mol. [, ]

Q5: Is there any spectroscopic data available for Riamilovir?

A: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have characterized an analogue of Riamilovir labelled with stable isotopes (13C and 15N). [] This data contributes to understanding the compound's structure and interactions.

Q6: What in vitro studies have been conducted to investigate Riamilovir's antiviral activity?

A: Riamilovir's antiviral activity has been studied in vitro using Vero-B cell cultures infected with SARS-CoV-2. [] This study demonstrated the drug's capacity to hinder viral replication in a controlled laboratory setting.

Q7: Are there any animal models used to evaluate Riamilovir's efficacy?

A: Yes, Syrian hamsters have been used as an animal model to study Riamilovir's activity against SARS-CoV-2 infection. [] This model indicated that the drug could accelerate viral clearance from the lungs and alleviate disease severity.

Q8: Has Riamilovir been evaluated in clinical trials? What are the key findings?

A8: Several clinical trials have been conducted, primarily in Russia, investigating Riamilovir's efficacy against influenza and COVID-19. These trials have shown:

  • Reduction in the duration of hospitalization for influenza and COVID-19 patients. [, , , ]
  • Faster resolution of clinical symptoms like fever, cough, and anosmia in COVID-19 patients. [, , , ]
  • Potential to prevent COVID-19 infection in individuals exposed to the virus. [, ]

Q9: Have any preclinical studies assessed Riamilovir's safety?

A: Preclinical studies in immature white rats showed no adverse effects of Riamilovir on growth, fertility, hematological parameters, or organ morphology. []

Q10: What is currently known about the pharmacokinetics (PK) of Riamilovir?

A10: Limited information is available regarding the absorption, distribution, metabolism, and excretion (ADME) profile of Riamilovir. Further research is needed to fully characterize its PK properties.

Q11: Have any studies explored the pharmacodynamics (PD) of Riamilovir?

A11: Some studies indicate potential PD effects of Riamilovir:

  • Anti-inflammatory effects by reducing pro-inflammatory cytokines like TNF-α. []
  • Potential antiplatelet activity observed in preclinical studies. [, ]

Q12: Has any research explored the structure-activity relationship (SAR) of Riamilovir?

A: While specific SAR studies on Riamilovir are limited, research on related 3-cyanoazolo[5,1-c][1,2,4]triazines suggests that structural modifications can influence their antiviral activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。